molecular formula C13H18N2O3 B1674222 Lacosamide CAS No. 175481-36-4

Lacosamide

Numéro de catalogue: B1674222
Numéro CAS: 175481-36-4
Poids moléculaire: 250.29 g/mol
Clé InChI: VPPJLAIAVCUEMN-GFCCVEGCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Lacosamide is a new-generation antiseizure medication approved by the FDA for treating partial-onset seizures in patients aged four years and older . It is also used to treat epilepsy and neuropathic pain . this compound functions through the slow inactivation of voltage-gated sodium channels (VGSCs) .

Scientific Research Applications

Mechanism of Action
this compound selectively increases the slow inactivation of VGSCs, controlling neuronal hyperexcitability by regulating the long-term availability of sodium channels . Electrophysiologic studies indicate that this compound alters the slow inactivation voltage curve toward hyperpolarization and significantly accelerates the slow inactivation state of VGSCs . It enhances the slow inactivation of VGSCs at potentials close to the resting membrane potential of the neurons, inhibiting action potential generation and neuronal firing .

Efficacy in Seizure Reduction
this compound effectively reduces seizures in patients, regardless of surgical history or concomitant AED regimen . Pooled analyses of clinical trials demonstrated significant improvement compared to placebo in median percent seizure reduction and 50% responder rate across various dosages . The onset of efficacy is evident by the first week of treatment .

Epilepsy
this compound is effective for partial-onset seizures due to its safety and tolerability . Clinical trials have confirmed the efficacy of this compound as an add-on therapy for both generalized and focal epilepsy . It is rapidly absorbed and has low drug-drug interaction .

Status Epilepticus
this compound is increasingly used in treating status epilepticus due to its intravenous availability, with promising data . Studies have reported an overall success rate of 56% in treating acute seizures and status epilepticus with intravenous this compound .

Anxiety and Depression
this compound may alleviate anxiety and depression in epilepsy patients .

Neuroprotective Activity
this compound may have neuroprotective activity, as suggested by experimental models. It decreases infarct volume in a middle cerebral artery occlusion model of ischaemia in rats . Additionally, it inhibits glutamate- and oxygen-glucose deprivation-induced apoptosis in rat hippocampal slice cultures .

Refractory Sleep-Related Hypermotor Epilepsy
this compound has been evaluated for the treatment of refractory sleep-related hypermotor epilepsy with some success . In a case review of eight patients, 62.5% showed a ≥50% reduction in seizure frequency .

Dosage and Administration
this compound is administered at dosages of 200, 400, and 600 mg/day, showing significant improvement compared to placebo . The therapeutic dose range of this compound is supported by pharmacokinetic-pharmacodynamic models .

Adverse Events
Common adverse events associated with this compound include dizziness, abnormal vision, diplopia, and ataxia . However, the rate of adverse events is generally low .

Case Studies

Pediatric Overdose
A case study reported a five-year-old male with global developmental delay and drug-resistant epilepsy who experienced a non-intentional this compound overdose . The patient responded well to conservative management, supporting the safety profile of this compound in the pediatric population .

This compound as Add-on Therapy
A multicenter real-world study evaluated this compound as the first add-on therapy in adult Chinese patients with focal epilepsy . The study confirmed the effectiveness of this compound in patients with focal seizures .

Data Table

IndicationDosageEfficacyAdverse Events
Partial-Onset Seizures200-600 mg/daySignificant seizure reduction compared to placebo Dizziness, abnormal vision, diplopia, ataxia
Refractory EpilepsyVaries50% responder rate: 48% Not specified in detail
Status EpilepticusIntravenousSuccess rate: 56% Mild sedation, hypotension, allergic skin reaction
Refractory Sleep-Related EpilepsyVaries62.5% patients showed ≥50% reduction in seizure frequency Not specified in detail
NeuroprotectionAdministered before or after occlusionDecreases infarct volume in rat models of ischaemia Not applicable

Safety and Tolerability

Mécanisme D'action

Target of Action

Lacosamide’s primary target is the voltage-gated sodium channels in the neurons . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system .

Mode of Action

This compound selectively enhances the slow inactivation of voltage-gated sodium channels . This interaction with sodium channels is stereoselective . By enhancing slow inactivation, this compound stabilizes hyperexcitable neuronal membranes, inhibits repetitive neuronal firing, and reduces long-term channel availability without affecting physiological function .

Biochemical Pathways

The major metabolic pathway of this compound involves CYP2C9, CY2C19, and CYP3A4-mediated demethylation . This metabolism leads to the formation of O-desmethyl this compound and other unidentified metabolites .

Pharmacokinetics

This compound exhibits linear pharmacokinetics and is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . This compound is moderately metabolized in the liver, with approximately 40% of an administered dose excreted as unchanged this compound in urine . The elimination half-life is approximately 13 hours in young subjects and 14–16 hours in elderly subjects .

Result of Action

The molecular and cellular effects of this compound’s action result in the stabilization of hyperexcitable neuronal membranes and inhibition of neuronal firing . This leads to a reduction in seizure frequency, making this compound effective in the treatment of partial-onset seizures and primary generalized tonic-clonic seizures .

Action Environment

Environmental factors such as age, body mass index, epilepsy duration, medication time, and concomitant enzyme-inducing antiseizure medications can influence this compound’s action . For instance, patients taking concomitant enzyme-inducing antiseizure medications with this compound had a significantly lower mean this compound plasma concentration . Additionally, a positive trend was found between age and this compound serum concentrations .

Analyse Biochimique

Biochemical Properties

Lacosamide works by selectively enhancing sodium channel slow inactivation . This mechanism of action results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function .

Cellular Effects

This compound has been shown to possess analgesic activity by blocking sensory neuronal voltage-gated sodium channels that mediate neuropathic pain responses . It also has anticonvulsant effects .

Molecular Mechanism

This compound selectively enhances sodium channel slow inactivation . This results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability . This compound exhibits a stereoselective mode of interaction with sodium channels .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . Its elimination from plasma occurs with a terminal half-life of approximately 13 h in young subjects and 14–16 h in elderly subjects . This difference does not impact the dose regimen .

Metabolic Pathways

This compound is moderately metabolized in the liver, by demethylation, to O-desmethyl this compound (30%) and to other unidentified metabolites (30%) . Approximately 40% of an administered dose is excreted as unchanged this compound in urine .

Transport and Distribution

After oral ingestion, this compound is rapidly absorbed . Its volume of distribution is 0.6–0.7 L/kg . This compound has a high oral bioavailability (100%) for a dose up to 800 mg . Bioavailability is irrespective of food intake .

Analyse Des Réactions Chimiques

Lacosamide subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en augmentant sélectivement la désactivation lente des canaux sodiques voltage-dépendants . Ce mécanisme stabilise les membranes neuronales hyperexcitables, inhibe le tir neuronal répétitif et réduit la disponibilité à long terme des canaux sans affecter la fonction physiologique . This compound interagit également avec la protéine médiatrice de la réponse au collapsine 2, qui peut moduler la plasticité neuronale .

Activité Biologique

Lacosamide is an antiepileptic drug (AED) primarily used for the treatment of partial-onset seizures in adults. Its unique mechanism of action involves the enhancement of slow inactivation of voltage-gated sodium channels (VGSCs), which distinguishes it from traditional sodium channel blockers that typically affect fast inactivation. This article explores the biological activity of this compound, summarizing its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.

This compound selectively enhances the slow inactivation of VGSCs, which stabilizes neuronal membranes and reduces excitability in hyperexcitable neurons. This action is particularly relevant in conditions such as epilepsy, where excessive neuronal firing can lead to seizures. Studies indicate that this compound shifts the slow inactivation curve to more hyperpolarized potentials, thereby inhibiting action potential generation and neuronal firing .

Pharmacological Effects

The pharmacological effects of this compound have been extensively studied in both preclinical and clinical settings:

  • Seizure Reduction : In phase II/III clinical trials involving 1,294 patients with difficult-to-treat partial-onset seizures, this compound demonstrated significant median percent seizure reductions compared to placebo:
    • 200 mg/day: 35.2% reduction
    • 400 mg/day: 36.4–39%
    • 600 mg/day: 37.8–40% .
  • Neuroprotective Effects : this compound has shown potential neuroprotective properties in animal models. For instance, it reduced cumulative seizure duration and hippocampal damage in models of status epilepticus (SE). Additionally, it decreased infarct volume in ischemic models when administered prior to occlusion .
  • Impact on Neuronal Activity : In vitro studies revealed that this compound reduced the amplitude of sodium currents across all membrane potentials tested and decreased spontaneous action potentials in cultured neocortical cells .

Clinical Efficacy

The clinical efficacy of this compound has been supported by multiple studies:

  • Randomized Controlled Trials : Results from randomized controlled trials indicate that this compound significantly improves seizure control across various dosages. The onset of efficacy was observed as early as the first week of treatment .
  • Real-World Studies : A multicenter study conducted in China evaluated this compound as a first add-on therapy for adult patients with focal epilepsy. The study reported improvements in seizure frequency and response rates, reinforcing its clinical utility as an adjunctive treatment .

Safety Profile

This compound is generally well tolerated with a favorable safety profile. Common adverse events include dizziness, diplopia, and ataxia; however, these are typically mild to moderate in severity. Notably, this compound does not exhibit clinically relevant drug-drug interactions, making it a suitable option for patients on multiple medications .

Case Studies

Several case studies further illustrate the effectiveness of this compound:

  • Case Study on Status Epilepticus : A patient with refractory SE showed significant improvement after being treated with intravenous this compound, highlighting its utility in acute settings .
  • Long-term Use : Long-term follow-up studies have shown sustained efficacy and tolerability over extended periods, supporting its use as a chronic management option for epilepsy patients .

Propriétés

IUPAC Name

(2R)-2-acetamido-N-benzyl-3-methoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPJLAIAVCUEMN-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057666
Record name Lacosamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Lacosamide is a white to light yellow powder. It is sparingly soluble in water and slightly soluble in acetonitrile and ethanol.
Record name Lacosamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

It is proposed that lacosamide's inhibition of sodium channels is responsible for analgesia. Lacosamide may be selective for inhibiting depolarized neurons rather than neurons with normal resting potentials. Pain and nociceptor hyperexcitability are associated with neural membrane depolarization. Lacosamide binds to collapsin response mediator protein-2 (CRMP-2), a phosphoprotein which is expressed primarily in the nervous system and is involved in neuronal differentiation and control of axonal outgrowth. The role CRMP-2 of binding in seizure control is hasn't been elucidated.
Record name Lacosamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

175481-36-4
Record name Lacosamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175481-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lacosamide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lacosamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lacosamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, 2-(acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lacosamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563KS2PQY5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

140-146˚C
Record name Lacosamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lacosamide
Reactant of Route 2
Reactant of Route 2
Lacosamide
Reactant of Route 3
Reactant of Route 3
Lacosamide
Reactant of Route 4
Reactant of Route 4
Lacosamide
Reactant of Route 5
Reactant of Route 5
Lacosamide
Reactant of Route 6
Reactant of Route 6
Lacosamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.